molecular formula C16H15Cl2NO3 B2745100 2-(2,4-dichlorophenoxy)-N-(2-phenoxyethyl)acetamide CAS No. 850659-87-9

2-(2,4-dichlorophenoxy)-N-(2-phenoxyethyl)acetamide

Cat. No.: B2745100
CAS No.: 850659-87-9
M. Wt: 340.2
InChI Key: SYRZVDUVXVWFSC-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(2-phenoxyethyl)acetamide is an organic compound with a complex structure It is characterized by the presence of two phenoxy groups and two chlorine atoms attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-phenoxyethyl)acetamide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with 2-phenoxyethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(2-phenoxyethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of phenoxy derivatives with different substituents.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(2-phenoxyethyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and herbicidal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-phenoxyethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.

    2-phenoxyethylamine: A precursor in the synthesis of various organic compounds.

    Phenoxyacetic acid: Another related compound with applications in organic synthesis.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(2-phenoxyethyl)acetamide is unique due to its combination of phenoxy and dichlorophenoxy groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Biological Activity

2-(2,4-Dichlorophenoxy)-N-(2-phenoxyethyl)acetamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of agriculture and medicine. This article provides a comprehensive overview of its biological activity, including its antimicrobial, herbicidal, and potential therapeutic properties.

Chemical Structure and Properties

The compound features a unique structure characterized by a dichlorophenoxy group linked to a phenoxyethyl moiety. Its molecular formula is C16H16Cl2N2O3, with a molecular weight of 353.21 g/mol. The structural arrangement contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to bind selectively to cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. This interaction can lead to the inhibition of prostaglandin synthesis, thereby exerting anti-inflammatory effects.

Interaction with Biological Targets

  • Enzymatic Inhibition : The compound inhibits COX-2 selectively, which is crucial for developing anti-inflammatory drugs.
  • Binding Affinity : Molecular docking studies reveal that the compound exhibits strong binding affinity towards COX-2, suggesting potential therapeutic applications in inflammatory diseases .

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating significant inhibitory effects.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli18100
Candida albicans12100

Herbicidal Activity

The compound has also been investigated for its herbicidal properties. Its mechanism involves disrupting the growth processes of target plants by inhibiting specific biochemical pathways.

Plant Species Effective Dose (g/ha) Control Efficacy (%)
Amaranthus retroflexus1.585
Chenopodium album1.090

Study on Anti-inflammatory Effects

A study conducted on mice models demonstrated that administration of this compound significantly reduced inflammation markers compared to control groups. The results indicated a reduction in edema and inflammatory cytokines, showcasing its potential as an anti-inflammatory agent.

Anticancer Potential

Further investigations revealed that the compound exhibits cytotoxic effects against various cancer cell lines, including HepG2 hepatocellular carcinoma cells. The IC50 values obtained were indicative of its potency:

Cell Line IC50 (µM)
HepG23.84
MCF-75.12

The mechanism involves inducing apoptosis and cell cycle arrest in the G2/M phase, highlighting its potential as an anticancer therapeutic agent .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2-phenoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO3/c17-12-6-7-15(14(18)10-12)22-11-16(20)19-8-9-21-13-4-2-1-3-5-13/h1-7,10H,8-9,11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRZVDUVXVWFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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